2-Amino-1-(4-chlorophenyl)ethanone
CAS No.: 5467-71-0; 7644-03-3
Cat. No.: VC5433472
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 5467-71-0; 7644-03-3 | 
|---|---|
| Molecular Formula | C8H8ClNO | 
| Molecular Weight | 169.61 | 
| IUPAC Name | 2-amino-1-(4-chlorophenyl)ethanone | 
| Standard InChI | InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | 
| Standard InChI Key | KIFWACLIANOVDG-UHFFFAOYSA-N | 
| SMILES | C1=CC(=CC=C1C(=O)CN)Cl | 
Introduction
Structural and Molecular Characteristics
2-Amino-1-(4-chlorophenyl)ethanone features a phenyl ring substituted with a chlorine atom at the para position and an aminoethylketone moiety. Key molecular attributes include:
The chlorine atom enhances lipophilicity, influencing interactions with biological targets, while the amino and carbonyl groups enable diverse chemical transformations .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
- 
Nitropropene Formation: 4-Chlorobenzaldehyde reacts with nitromethane under basic conditions to yield 4-chlorophenyl-2-nitropropene. 
- 
Catalytic Reduction: The nitropropene intermediate undergoes hydrogenation using palladium on carbon (Pd/C) to produce 2-amino-1-(4-chlorophenyl)ethanone. 
Industrial Production
Industrial methods optimize efficiency through:
- 
Continuous Flow Reactors: Enhance reaction control and yield. 
- 
Asymmetric Hydrogenation: Chiral catalysts (e.g., Ru-BINAP) produce enantiopure derivatives for pharmaceutical applications. 
| Method | Conditions | Yield | 
|---|---|---|
| Nitropropene Reduction | H₂, Pd/C, EtOH, 25°C | 75–85% | 
| Microwave-Assisted | Reduced time, higher purity | 90%+ | 
Chemical Reactivity
Key Reactions
- 
Oxidation: 
- 
Reduction: - 
Reagents: NaBH₄ or LiAlH₄. 
- 
Products: 2-Amino-1-(4-chlorophenyl)ethanol. 
 
- 
- 
Substitution: 
Comparative Reactivity
| Reaction Type | Reagents | Major Product | 
|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | 4-Chlorophenylglyoxal | 
| Reduction | LiAlH₄/THF | (R)-2-Amino-1-(4-chlorophenyl)ethanol | 
| Substitution | NH₃/EtOH | 2-Amino-4-chloroaniline | 
| Derivative | Cell Line | IC₅₀ (µM) | 
|---|---|---|
| 5e (Chalcone analog) | MDA-MB-231 (Breast) | 0.4 | 
| 5l (Nitro-substituted) | HeLa (Cervical) | 0.5 | 
Enzyme Interactions
- 
Monoamine Oxidase (MAO) Inhibition: Modulates neurotransmitter metabolism. 
- 
Urease Inhibition: IC₅₀: 23.8 µM (Compound 4d). 
Applications in Scientific Research
Pharmaceutical Intermediates
- 
Analgesics: Precursor to tramadol-like compounds. 
- 
Antivirals: Investigated for HIV protease inhibition. 
Agrochemical Development
- 
Herbicides: Chlorophenyl derivatives target plant acetyl-CoA carboxylase. 
- 
Pesticides: Nitrile derivatives show insecticidal activity . 
Material Science
- 
Ligands in Catalysis: Chiral variants facilitate asymmetric synthesis. 
| Hazard | Precaution | 
|---|---|
| Skin/Irritation (H315) | Use nitrile gloves, lab coat | 
| Eye Damage (H319) | Wear safety goggles | 
| Storage | 2–8°C in airtight containers | 
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